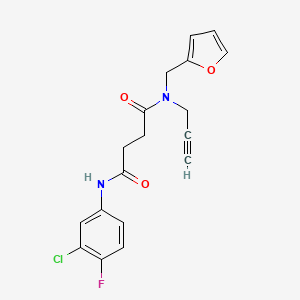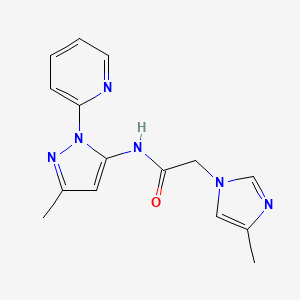![molecular formula C21H28ClN3O2 B4255944 [5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4255944.png)
[5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-furyl]methanol
Descripción general
Descripción
[5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-furyl]methanol, also known as F15599, is a novel compound that has been synthesized and studied for its potential use in the treatment of various neurological disorders. It is a selective serotonin 5-HT1A receptor agonist, which means it can stimulate the activity of these receptors in the brain.
Mecanismo De Acción
[5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-furyl]methanol exerts its effects by selectively binding to and activating 5-HT1A receptors in the brain. This leads to an increase in the release of serotonin, a neurotransmitter that plays a key role in regulating mood, anxiety, and stress. [5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-furyl]methanol also has anxiolytic and antidepressant effects, which may be due to its ability to increase the activity of certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
[5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-furyl]methanol has been shown to have a number of biochemical and physiological effects, including increased serotonin release, reduced anxiety and depression-like behavior, and improved cognitive function. It has also been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-furyl]methanol is its high selectivity for 5-HT1A receptors, which makes it a useful tool for studying the role of these receptors in various neurological disorders. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on [5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-furyl]methanol, including further studies on its neuroprotective effects, its potential use in the treatment of neurodegenerative diseases, and its effects on other neurotransmitter systems in the brain. Additionally, more research is needed to fully understand the mechanism of action of [5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-furyl]methanol and its potential use in the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
[5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-furyl]methanol has been extensively studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, schizophrenia, and Parkinson's disease. It has been shown to have a high affinity for 5-HT1A receptors, which are involved in the regulation of mood, anxiety, and stress. [5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-furyl]methanol has also been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
[5-[[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O2/c22-17-3-1-4-18(13-17)24-9-11-25(12-10-24)19-5-2-8-23(14-19)15-20-6-7-21(16-26)27-20/h1,3-4,6-7,13,19,26H,2,5,8-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOWFYJRSXIDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)CO)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(allyloxy)benzyl]-N-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B4255862.png)
![3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4255865.png)
![2-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B4255870.png)
![1,4-dithiepan-6-yl{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B4255872.png)
![N,5-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B4255887.png)
![(3-{[(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)amino]methyl}-2,4,6-trimethylphenyl)methanol](/img/structure/B4255895.png)

![1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4255904.png)
![N~1~-[2-(allyloxy)benzyl]-N~1~-ethylcyclopropane-1,1-dicarboxamide](/img/structure/B4255916.png)
![3-(diphenylmethyl)-5-(3-pyridinylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4255918.png)


![ethyl 3-benzyl-1-{[(2-chloro-6-methylphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B4255949.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4255969.png)